- A study of synthesis of 2-mercaptothiazoline, Chongqing Shifan Daxue Xuebao, 2008, 25(4), 79-81
Cas no 96-53-7 (2-Mercaptothiazoline)
2-Mercaptothiazoline Chemical and Physical Properties
Names and Identifiers
-
- 2-Mercaptothiazoline
- 2-Thiazolinethiol
- Mercaptothiazoline
- thiazolidine-2-thione
- 2-Thiazoline-2-thiol
- 2-Mercapto-2-thiazoline
- 2-Thiazolidinethione
- 2-mercapto-4,5-dihydro-1,3-thiazole
- 2-mercapto-4,5-dihydro-thiazole
- 2-mercapto-thiazoline
- 2-Thiothiazolidone
- 2-Thiothiazoline
- 4,5-dihydro-1,3-thiazole-2-thiole
- H4MT
- Metabasal
- sancelent2mt
- Tetrahydrothiaz
- Thyroidan
- wr305
- 1,3-Thiazolidine-2-thione
- 4,5-dihydrothiazole-2-thiol
- 2-Thiozolidinethione
- 2-Thiazolidenethione
- Sancelent 2MT
- 4,5-Dihydro-2-mercaptothiazole
- Tetrahydrothiazole-2-thione
- 2(3H)-Thiazolethione, 4,5-dihydro-
- Thiazoline-2-thiol
- WR 305
- 4,5-Dihydro-1,3-thiazole-2-thiol
- 2-Mercapto-.DELTA.2-thiazoline
- Dihydro-2-thiazolethiol
- 1,3-Thiazolidin-2-thione
- 2-Mercapto-4,5-dihydrothiazole
- 2-Mercapto-Δ2-thiazoline
- 5-Isothiazolidinethione
- NSC 680
- Δ2-Thiazoline-2-thiol
- UPA7Y8938Q
- 2(3H)-Thiazolethione,5-dihydro-
- 25377-76-8
- 2-mercapto-1,3-thiazoline
- BBL027511
- 4,5-dihydro-2-mercapto-thiazole
- EN300-21459
- E77124
- A845606
- 4,5-Dihydro-thiazole-2-thiol
- DB-222217
- 96-53-7
- MFCD00126013
- WLN: T5M CS BHJ BSH
- AKOS000119225
- AKOS003622202
- 134469-06-0
- .DELTA.2-THIAZOLINE-2-THIOL
- SY353155
- SCHEMBL34680
- STL264201
- 2-thiazolidine thione
- 1,3-Thiazolidin-2-thione; 1,3-Thiazolidine-2-thione
- UNII-UPA7Y8938Q
- NSC680
- AI3-00986
- EINECS 246-918-7
- THIAZOLIDINE,2-THIONE
- Thiazolidin-2-thione
- mercapto-thiazoline
- CHEMBL2398099
- 2-Thiazoline-2-thiol,2-Mercaptothiazoline
- W-100141
- CS-0008464
- F0001-2300
- M0065
- 2-Thiazolethiol, dihydro-
- 4,5-Dihydro-1,3-thiazole-2-thiol #
- VS-08557
- EINECS 202-512-1
- 2-Thiazoline-2-thiol, 98%
- USAF A-10211
- AKOS025243618
- Dihydrothiazole-2-thiol
- NSC-680
- NS00021409
- InChI=1/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5
- DTXSID3059133
-
- MDL: MFCD00126013
- Inchi: 1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
- InChI Key: WGJCBBASTRWVJL-UHFFFAOYSA-N
- SMILES: S=C1NCCS1
- BRN: 106332
Computed Properties
- Exact Mass: 118.98600
- Monoisotopic Mass: 118.986
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 71.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.4
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.9
Experimental Properties
- Color/Form: Light brown, white solid, foul smelling.
- Density: 1.235 (estimate)
- Melting Point: 104.0 to 107.0 deg-C
- Boiling Point: 188.9°C at 760 mmHg
- Flash Point: 68.1ºC
- Refractive Index: 1.4826 (estimate)
- PH: 6-7 (10g/l, H2O, 20℃)
- Water Partition Coefficient: Soluble in hot water
- PSA: 69.42000
- LogP: 0.93650
- FEMA: 3291
- Solubility: Soluble in CH2Cl2 and most polar organic solvents. Commonly used in CH2Cl2.
2-Mercaptothiazoline Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P301+P310
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S24/25
- RTECS:XJ6122000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature(BD76285)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R22
2-Mercaptothiazoline Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Mercaptothiazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M6204-100G |
2-Mercaptothiazoline |
96-53-7 | 100g |
¥398.55 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M6204-500G |
2-Mercaptothiazoline |
96-53-7 | 500g |
¥1846.36 | 2023-11-12 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0065-500G |
2-Mercaptothiazoline |
96-53-7 | >98.0%(T) | 500g |
¥710.00 | 2024-04-15 | |
| TRC | M225550-10g |
2-Mercaptothiazoline |
96-53-7 | 10g |
$58.00 | 2023-05-18 | ||
| TRC | M225550-100g |
2-Mercaptothiazoline |
96-53-7 | 100g |
$ 50.00 | 2022-06-04 | ||
| TRC | M225550-250g |
2-Mercaptothiazoline |
96-53-7 | 250g |
$ 86.00 | 2023-09-07 | ||
| TRC | M225550-500g |
2-Mercaptothiazoline |
96-53-7 | 500g |
$ 110.00 | 2022-06-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010001-100g |
2-Mercaptothiazoline |
96-53-7 | 98% | 100g |
¥60 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010001-500g |
2-Mercaptothiazoline |
96-53-7 | 98% | 500g |
¥276 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T67830-25g |
4,5-Dihydrothiazole-2-thiol |
96-53-7 | ≥98% | 25g |
¥39.0 | 2023-09-06 |
2-Mercaptothiazoline Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water
- Synthesis of chrysanthemic amide containing lidinone-ring, Youji Huaxue, 2001, 21(5), 380-382
Production Method 3
Production Method 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3.5 h, rt → 45 °C
- Method for synthesizing Tebipenem intermediate, China, , ,
Production Method 5
Production Method 6
Production Method 7
- Synthesis of thiazolidine-thiones, imino-thiazolidines and oxazolidines via the base promoted cyclisation of epoxy-sulfonamides and heterocumulenes, Organic & Biomolecular Chemistry, 2018, 16(3), 402-413
Production Method 8
Production Method 9
- A Versatile Synthesis of Various Substituted Taurines from Vicinal Amino Alcohols and Aziridines, European Journal of Organic Chemistry, 2009, (33), 5841-5846
Production Method 10
1.2 Reagents: Sodium hydroxide Solvents: Water
- Two one-step methods for the synthesis of 2-thiazolidinethione, Huaxue Shiji, 2000, 22(6),
Production Method 11
- A mild and efficient cleavage of symmetrical disulfides using semicarbazide and thiosemicarbazide, Journal of Chemical Research, 1988, (8), 256-7
Production Method 12
Production Method 13
- Mercapto amines. I. 2-Mercaptoethylamine and its N-substituted derivatives, Zhurnal Obshchei Khimii, 1958, 28, 2998-3004
Production Method 14
1.2 Reagents: Hydrochloric acid Solvents: Water
- A Convenient Synthesis of New Annelated Pyrimidines and Their Biological Importance, Journal of Heterocyclic Chemistry, 2014, 51,
Production Method 15
- BmmimOAc-catalyzed direct condensation of 2-(arylamino) alcohols to synthesize 3-arylthiazolidine-2-thiones, Wuli Huaxue Xuebao, 2018, 34(8), 952-958
Production Method 16
Production Method 17
- Design and synthesis of 3-(1-phenylethyl)thiazolidine-2-thione derivatives with potential biological activities, Chemical Research in Chinese Universities, 2011, 27(3), 431-434
Production Method 18
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 50 °C; 3.5 h, reflux; cooled
- Synthesis of E-β-farnesene analogues containing five-membered azaheterocycles and their biological activity, Youji Huaxue, 2008, 28(4), 617-621
Production Method 19
Production Method 20
- Process for synthesis of Tebipenem Pivoxil side chain, China, , ,
2-Mercaptothiazoline Raw materials
- 2-Aminoethan-1-ol hydrochloride
- Taurine
- Thiazole, 2,2′-dithiobis[2,5-dihydro-
- Sodium Ethylxanthate (~90%)
- 2-Aminoethyl hydrogen sulfate
- Benzenesulfonamide, N-(2-bromoethyl)-4-nitro-
- Cysteamine
2-Mercaptothiazoline Preparation Products
2-Mercaptothiazoline Suppliers
2-Mercaptothiazoline Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-Mercaptothiazoline
Recent Advances in the Study of 2-Mercaptothiazoline (CAS: 96-53-7) in Chemical Biology and Pharmaceutical Research
2-Mercaptothiazoline (CAS: 96-53-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by a thiazoline ring with a mercapto functional group, exhibits unique chemical properties that make it valuable in various synthetic and biological contexts. Recent studies have explored its potential as a building block for drug development, a ligand in metal coordination chemistry, and a modulator in enzymatic reactions.
One of the most notable advancements in the study of 2-Mercaptothiazoline is its role in the synthesis of novel bioactive molecules. Researchers have demonstrated its utility in the construction of thiazoline-based scaffolds, which are prevalent in many pharmacologically active compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 2-Mercaptothiazoline as a key intermediate in the development of antimicrobial agents. The study reported that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics.
In addition to its applications in drug discovery, 2-Mercaptothiazoline has also been investigated for its role in metal ion chelation. A recent paper in Inorganic Chemistry detailed the compound's ability to form stable complexes with transition metals such as copper and zinc. These complexes were found to possess catalytic activity in oxidation-reduction reactions, opening new avenues for their use in industrial and environmental applications. The study further emphasized the compound's low toxicity and high stability, making it an attractive candidate for sustainable chemistry initiatives.
Another area of interest is the potential of 2-Mercaptothiazoline to modulate enzymatic activity. A 2024 study in Biochemical Pharmacology explored its effects on the activity of cysteine proteases, a class of enzymes implicated in various pathological conditions. The researchers found that 2-Mercaptothiazoline acted as a selective inhibitor for certain proteases, offering insights into its mechanism of action and therapeutic potential. These findings could pave the way for the development of new treatments for diseases such as cancer and inflammatory disorders.
Despite these promising developments, challenges remain in the practical application of 2-Mercaptothiazoline. Issues such as solubility, bioavailability, and scalability of synthesis need to be addressed to fully realize its potential. Ongoing research is focused on optimizing these parameters through structural modifications and novel synthetic routes. For example, a recent preprint on ChemRxiv proposed a green chemistry approach to the synthesis of 2-Mercaptothiazoline derivatives, reducing the reliance on hazardous reagents and improving yield.
In conclusion, 2-Mercaptothiazoline (CAS: 96-53-7) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from drug development to catalysis, underscore its versatility and potential. As research progresses, it is expected that new insights and innovations will further enhance its utility, making it a cornerstone in the design of next-generation therapeutics and materials.
96-53-7 (2-Mercaptothiazoline) Related Products
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